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Introduction

Vanadium(ll) oxide (VO), a member of the extensive family of vanadium oxides, is a material
of significant scientific interest due to its unique electronic and structural properties.[1][2][3] It is
characterized as a grey solid with a metallic luster.[1] A defining feature of VO is its nature as a
non-stoichiometric compound, with its composition varying significantly from VQOo.s to VO1.3.[1]
This variability in stoichiometry leads to a high concentration of defects, which profoundly
influences its physical and chemical properties. This guide provides a comprehensive technical
overview of the crystal structure of Vanadium(ll) oxide, detailing its crystallographic
parameters, the experimental methods used for its characterization, and the implications of its
structural features.

Primary Crystal Structure and Crystallographic Data

Vanadium(ll) oxide primarily adopts the rock-salt (halite) crystal structure, analogous to
sodium chloride (NaCl).[4][5] In this structure, the vanadium and oxygen atoms are arranged in
a face-centered cubic (FCC) lattice. Each ion is surrounded by six ions of the opposite charge
in an octahedral coordination geometry.[1][4]

The ideal stoichiometric VO possesses a cubic symmetry. However, due to the inherent non-
stoichiometry, the actual structure is often described as a distorted NaCl type.[1] This distortion
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arises from the presence of a significant number of vacancies on both the vanadium and

oxygen sublattices.

Quantitative Crystallographic Data

The crystallographic data for the idealized cubic structure of Vanadium(ll) oxide are

summarized in the table below. These values serve as a fundamental reference, with the

understanding that variations occur due to non-stoichiometry.

Parameter Value Reference
Crystal System Cubic [4]

Space Group Fm-3m [1]14]
Space Group Number 225 [1][4]
Lattice Parameter (a) ~4.37 A [4]

Unit Cell Volume ~83.61 A3 [4]

Formula Units (2) 4

Coordination Geometry

V2+: Octahedral, O2~;
Octahedral

[1]14]

V-O Bond Length

~2.19 A

[4]

Atomic Positions (Fractional Coordinates) for the Conventional Unit Cell:

Wyckoff

Atom . X y z Reference
Position

% 4a 0 0 0 [4]

o} 4b 0.5 0.5 0.5 [4]

The Role of Non-Stoichiometry and Defects

The most critical aspect of VO's crystal structure is its wide range of non-stoichiometry.[1]

Unlike many other oxides that have a fixed atomic ratio, the V:O ratio in vanadium(ll) oxide

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b088964?utm_src=pdf-body
https://next-gen.materialsproject.org/materials/mp-19184
https://en.wikipedia.org/wiki/Vanadium(II)_oxide
https://next-gen.materialsproject.org/materials/mp-19184
https://en.wikipedia.org/wiki/Vanadium(II)_oxide
https://next-gen.materialsproject.org/materials/mp-19184
https://next-gen.materialsproject.org/materials/mp-19184
https://next-gen.materialsproject.org/materials/mp-19184
https://en.wikipedia.org/wiki/Vanadium(II)_oxide
https://next-gen.materialsproject.org/materials/mp-19184
https://next-gen.materialsproject.org/materials/mp-19184
https://next-gen.materialsproject.org/materials/mp-19184
https://next-gen.materialsproject.org/materials/mp-19184
https://en.wikipedia.org/wiki/Vanadium(II)_oxide
https://www.benchchem.com/product/b088964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

can vary significantly. This deviation from the ideal 1:1 stoichiometry is accommodated by the
formation of point defects, specifically vacancies on both the cation (vanadium) and anion
(oxygen) sublattices.

The presence of these vacancies means that the crystal lattice is not perfect, leading to
localized distortions of the ideal rock-salt structure. These defects are not merely minor
imperfections but are a fundamental characteristic of the material, influencing its electronic
structure and resulting in its semiconducting behavior through the delocalization of electrons in
the tzg orbitals.[1]

Experimental Determination of Crystal Structure

The determination of the crystal structure of Vanadium(ll) oxide relies on diffraction
techniques, which probe the periodic arrangement of atoms in the crystalline solid.

Experimental Protocols

4.1.1 Synthesis of Vanadium(ll) Oxide

High-purity VO samples for crystallographic analysis are typically synthesized through high-
temperature solid-state reactions. A common method involves the reduction of higher vanadium
oxides, such as V20s or V20s.

e Protocol: A stoichiometric mixture of a higher vanadium oxide (e.g., V203) and vanadium
metal powder is prepared. The mixture is sealed in an inert crucible (e.g., molybdenum)
under vacuum or an inert atmosphere to prevent oxidation. The sample is then heated to a
high temperature (e.g., 1600 °C) for an extended period to allow for homogenization and the
formation of the VO phase. Slow cooling is employed to promote the growth of well-ordered
crystals.

4.1.2 X-ray Diffraction (XRD)

X-ray diffraction is the primary technique used to determine the crystal structure of powdered or
single-crystal samples of VO.[6][7]

» Single-Crystal XRD: This technique provides the most accurate determination of crystal
structure, including precise lattice parameters and atomic positions.[8] A small, high-quality
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single crystal of VO is mounted on a goniometer and irradiated with a monochromatic X-ray
beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[6] The
resulting data are used to solve and refine the crystal structure.

o Powder XRD and Rietveld Refinement: For polycrystalline (powder) samples, powder X-ray
diffraction is employed.[7] The resulting diffraction pattern is a plot of intensity versus the
diffraction angle (26). To extract detailed structural information from this pattern, the Rietveld
refinement method is used.[9][10][11][12] This is a powerful technique where the entire
experimental diffraction pattern is fitted with a calculated profile based on a structural model.
The refinement process adjusts various parameters (lattice parameters, atomic positions,
site occupancies, etc.) to minimize the difference between the observed and calculated
patterns.

Visualizations
Crystal Structure Diagram

The following diagram illustrates the ideal rock-salt crystal structure of Vanadium(ll) oxide.

Caption: Idealized rock-salt crystal structure of Vanadium(ll) oxide.

Experimental Workflow Diagram

The logical flow for determining the crystal structure of a synthesized VO powder sample using
X-ray diffraction and Rietveld refinement is shown below.
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Caption: Workflow for VO crystal structure determination via powder XRD.
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Conclusion

The crystal structure of Vanadium(ll) oxide is fundamentally a rock-salt (halite) type, belonging
to the cubic space group Fm-3m. However, its most defining characteristic is a wide range of
non-stoichiometry (VOo.s to VO1.3), which leads to a high concentration of cation and anion
vacancies and a distorted NaCl structure. This inherent defect structure is crucial to
understanding its electronic properties. The characterization of VO's crystal structure is
primarily accomplished through X-ray diffraction techniques, with Rietveld refinement being an
essential tool for analyzing powder diffraction data to yield precise structural parameters. A
thorough understanding of this crystal structure is foundational for researchers exploring the
diverse applications of this intriguing material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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